1-Phenyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
1-Phenyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a sulfonyl fluoride group attached to the carbon atom at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride typically involves the cyclocondensation of phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by sulfonylation with a sulfonyl fluoride reagent. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then treated with sulfonyl fluoride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of pyrazolines and pyrazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Oxidation and reduction: Products include pyrazolines and pyrazolidines.
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride involves the inhibition of specific enzymes by forming covalent bonds with the active site residues. The sulfonyl fluoride group is highly reactive and can form stable adducts with nucleophilic amino acid residues such as serine and cysteine. This covalent modification can lead to the inactivation of the enzyme and disruption of its biological function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
1-Phenyl-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
1-Phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
1-Phenyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity and specificity towards nucleophilic residues in enzymes. This makes it a valuable tool in chemical biology for the study of enzyme function and inhibition .
Properties
Molecular Formula |
C9H7FN2O2S |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-phenylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
WWXYEVVHAGXAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)F |
Origin of Product |
United States |
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